molecular formula C7H8N2O B1426248 2,3-Dihydrofuro[2,3-B]pyridin-3-amine CAS No. 870061-94-2

2,3-Dihydrofuro[2,3-B]pyridin-3-amine

Cat. No.: B1426248
CAS No.: 870061-94-2
M. Wt: 136.15 g/mol
InChI Key: FVFOKJAXSFMXAT-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrofuro[2,3-B]pyridin-3-amine typically involves a base-catalyzed cascade reaction. One common method includes the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines in the presence of potassium hydroxide (KOH) as a catalyst. This reaction proceeds through a series of steps, including cyclization and rearrangement, to yield the desired product in moderate to good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrofuro[2,3-B]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,3-Dihydrofuro[2,3-B]pyridin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydrofuro[2,3-B]pyridin-3-amine is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydrofuro[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-6-4-10-7-5(6)2-1-3-9-7/h1-3,6H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFOKJAXSFMXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870061-94-2
Record name 2,3-dihydrofuro[2,3-b]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of furo[2,3-b]pyridin-3(2H)-one O-methyl-oxime (22.2 mmol) in 25 mL 7N NH3 in MeOH was added Actimet M Raney-Nickel (3 g) and the reaction mixture was stirred under a H2 atmosphere at 5 bar overnight. The mixture was then filtered over Celite, washed with 100 mL MeOH and concentrated in vacuo to give the title compound as brown solid;
Name
furo[2,3-b]pyridin-3(2H)-one O-methyl-oxime
Quantity
22.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrofuro[2,3-B]pyridin-3-amine
Reactant of Route 2
2,3-Dihydrofuro[2,3-B]pyridin-3-amine
Reactant of Route 3
2,3-Dihydrofuro[2,3-B]pyridin-3-amine
Reactant of Route 4
2,3-Dihydrofuro[2,3-B]pyridin-3-amine
Reactant of Route 5
2,3-Dihydrofuro[2,3-B]pyridin-3-amine
Reactant of Route 6
2,3-Dihydrofuro[2,3-B]pyridin-3-amine

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